molecular formula C11H10N2 B142984 6-苯基吡啶-3-胺 CAS No. 126370-67-0

6-苯基吡啶-3-胺

货号 B142984
CAS 编号: 126370-67-0
分子量: 170.21 g/mol
InChI 键: FLIQYTXJLWGVBG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Phenylpyridin-3-amine is a compound that is part of a broader class of chemicals known for their potential pharmaceutical applications. While the provided papers do not directly discuss 6-Phenylpyridin-3-amine, they do provide insights into the chemical behavior and synthesis of related compounds, which can be extrapolated to understand 6-Phenylpyridin-3-amine.

Synthesis Analysis

The synthesis of related compounds, such as 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, involves the preparation of a series of derivatives evaluated for their antihypertensive activity . Another synthesis approach for related compounds includes the Pinner reaction to yield phenyl 2-aminopyridine-3-sulfonates, which are of pharmaceutical and medicinal interest . These methods could potentially be adapted for the synthesis of 6-Phenylpyridin-3-amine by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Phenylpyridin-3-amine can be determined using X-ray crystallography, as seen in the study of two polymorphs of N-phenylpyridin-4-amine . The polymorphs exhibit different molecular packing but similar conjugation patterns, which could be relevant when considering the molecular structure of 6-Phenylpyridin-3-amine.

Chemical Reactions Analysis

The reactivity of compounds with a phenyl group at the 6-position of a pyridine donor group has been studied in the context of copper(II) complexes . These studies reveal how the introduction of a phenyl group can affect the redox potential and reactivity with agents like H2O2. Such insights are valuable for understanding the chemical behavior of 6-Phenylpyridin-3-amine in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their electrochemical behavior and photophysical properties, have been investigated in cyclometalated platinum(II) acetylide complexes . These properties are influenced by the presence of phenyl groups and can provide a basis for predicting the properties of 6-Phenylpyridin-3-amine.

科学研究应用

光物理性质和猝灭研究

Schneider等人(2009年)对环金属化的Pt(II)乙炔配合物进行了研究,其中包括6-苯基吡啶-3-胺衍生物,揭示了光物理学方面的重要发现。这些化合物在流体溶液和固态中表现出明亮的发射,发射被归因于一个3MLCT^3MLCT跃迁。它们经历了氧化猝灭,具有快速的猝灭速率,表明在光化学过程中可能有潜在应用(Schneider et al., 2009)

无金属光氧化还原催化

Ociepa等人(2018年)探索了6-苯基吡啶-3-胺衍生物在无金属光氧化还原催化中的应用。他们展示了一种从一次胺衍生物中形成C(sp3)-C(sp)和C(sp3)-C(sp2)键的新方法,表明这些胺在合成和有机化学中的多功能性和潜力(Ociepa等人,2018)

新化合物合成

Patel和Patel(2004年)专注于从柠檬酸合成新的6-取代氨基吡啶-2(H)-酮,其中包括6-苯基吡啶-3-胺作为中间体。这项研究突出了这种化合物在新化学品的制备中的重要性,可能在各种工业和制药应用中有用(Patel & Patel, 2004)

铜(II)配合物研究

Kunishita等人(2008年)研究了由三(吡啶-2-基)甲基胺配体支持的含有6-苯基取代基的铜(II)配合物,包括6-苯基吡啶-3-胺。他们的研究为TPA配体系统的芳香取代基对铜基催化剂和化学传感器的配位化学影响提供了见解,这可能对新型基于铜的催化剂和化学传感器的开发具有重要意义(Kunishita et al., 2008)

未来方向

While specific future directions for 6-Phenylpyridin-3-amine were not found in the search results, it’s worth noting that therapeutic peptides, which include amines, have made great progress in the last decade thanks to new production, modification, and analytic technologies . This suggests that there could be potential future applications for 6-Phenylpyridin-3-amine in the field of therapeutic peptides.

属性

IUPAC Name

6-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIQYTXJLWGVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376534
Record name 6-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpyridin-3-amine

CAS RN

126370-67-0
Record name 6-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Obtained (71% yield) following the procedure described in Intermediate 39, starting with 6-bromopyridin-3-amine and phenylboronic acid.
[Compound]
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of toluene (15 mL) and water (5 mL) was degassed with argon for 5 minutes. Sodium carbonate (0.802 g, 0.00454 mole) was then added and the mixture was degassed with argon for 5 minutes. Phenylboronic acid (0.587 g, 0.00454 mole) and 2-chloro-5-nitro-pyridine (0.6 g, 0.0037 8 mole) were then added and the resulting mixture was degassed with argon for 5 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.878 g, 0.00076 mole) was added and the mixture was degassed with argon for 5 minutes. The resulting mixture was then heated to reflux for 3 hours. The mixture was diluted with ethyl acetate, and the organic layer was washed with water followed by brine solution. The ethyl acetate layer was dried over sodium sulfate and concentrated under reduced pressure. Purification by column chromatography using silica gel 60-120 mesh (5% ethyl acetate in hexane) afforded 0.5 g (66%) of 5-nitro-2-phenyl-pyridine. LCMS purity: 201 (M+1)+, 98.2%, 1H NMR (DMSO-d6): δ 9.5 (s, 1H), 8.55 (dd, 1H), 8.1 (m, 2H), 7.9 (d, 1H), 7.55 (m, 3H). To a stirred solution of 5-nitro-2-phenyl-pyridine (0.5 g, 0.0025 mole) in THF (10 mL) was added ammonium chloride (1.1 g, 0.020 mole) dissolved in water (15 mL). Methanol (5 mL) was then added, resulting in a clear solution. Zinc powder (1.3 g, 0.020 mole) was then added portionwise and the resulting mixture was stirred for 1 hour. The mixture was filtered through a bed of celite and the filtrate was concentrated under reduced pressure. The residue was extracted with ethyl acetate, and the organic layer was washed with brine solution, dried over Na2SO4, and evaporated under reduced pressure to afford 0.35 g (82%) of 6-phenyl-pyridin-3-ylamine. LCMS purity: 171.08 (M+1)+, 87.9%, 1H NMR (DMSO-d6): δ 8.12 (d, 1H), 8.0 (d, 2H), 7.72 (d, 1H), 7.48 (t, 2H), 7.36 (t, 1H), 7.1 (dd, 1H), 5.6 (s, 2).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Ammonium chloride (1.1 g, 0.020 mol) dissolved in water (15 mL) was added to a stirred solution of 5-nitro-2-phenyl-pyridine (0.5 g, 2.5 mmol) in THF (10 mL) Methanol (5 mL) was then added, affording a clear solution. Zinc powder (1.3 g, 0.020 mol) was then added portion wise at room temperature and the resulting mixture maintained for 1 hour, then filtered over celite. The filtrate was concentrated and the residue was extracted with ethyl acetate. The organics were washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 0.35 g (82%) of 6-phenyl-pyridin-3-ylamine. LCMS purity: 171.08 (M+1)+, 87.9%, 1H NMR (DMSO-d6): δ 8.12 (d, 1H), 8.0 (d, 2H), 7.72 (d, 1H), 7.48 (t, 2H), 7.36 (t, 1H), 7.1 (dd, 1H), 5.6 (s, 2).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 2-methyl-1-aza-bicyclo[2.2.2]octan-3-one (1.33 g, 9.5 mmol), 6-phenyl-pyridin-3-ylamine (1.25 g, 7.3 mmol) and p-toluene sulfonic acid monohydrate (139 mg, 0.73 mmol) in toluene (40 ml) is heated under reflux for 18 hours using a Dean-Stark apparatus. The toluene is evaporated and the residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered and evaporated to dryness, and the residual oil purified by silica gel column chromatography (eluent: EtOAc: CH3OH:NH4OH; 9:1:0.1) to afford [2-Methyl-1-aza-bicyclo[2.2.2]oct-(3Z)-ylidene]-(6-phenyl-pyridin-3-yl)-amine. A solution of LiAlH4 (1.03 ml, 1 M) in THF is added to a solution of [2-Methyl-1-aza-bicyclo[2.2.2]oct-(3Z)-ylidene]-(6-phenyl-pyridin-3-yl)-amine (300 mg, 1.02 mmol) in THF (10 ml). The resulting mixture is stirred at room temperature for 18 hours and then quenched with a saturated aqueous solution of sodium sulfate (1 ml). The solvents are removed by evaporation and the residue is redissolved in ethyl acetate and filtered. The filtrate is evaporated and purified by silica gel column chromatography (eluent: EtOAc: CH3OH: NH4OH; 8.5:1.5:0.1) to afford Rac.-trans-2-Methyl-1-aza-bicyclo[2.2.2]oct-3-yl)-(6-phenyl-pyridin-3-yl)-amine. MS (ES+): m/e=294.4 (MH+); preparative enantiomer separation (column: Chiralpak AD-H 10 um; (4.6×250 mm), eluent: n-hexane : EtOH 50:50, flow: 1.0 ml/min, detector: UV 210 nm): peak 1: 6.29 min; peak 2: 20.16 min.
Quantity
1.03 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 3-amino-6-bromopyridine (1.1 g, 6.4 mmol) in THF (7 mL)-MeOH (7 mL) at RT was added phenylboronic acid (1.60 g, 12.8 mmol), PXPd (69 mg, 0.13 mmol), followed by K2CO3 (3.54 g, 25.6 mmol). The reaction mixture was stirred at 70° C. in a preheated oil bath for 16 h. After cooling to RT, the reaction mixture was poured into water (10 mL), and the resultant mixture was extracted with EtOAc (3×40 mL). The combined organic layers were washed with saturated NaCl, dried (Na2SO4), filtered and concentrated. The resulting residue was purified by silica gel (40 g) column chromatography eluting with a gradient of EtOAc (30-100%) in hexane to give the title compound as an off-white solid (940 mg, 86%). LC/MS (method A): retention time=1.28 min, (M+H)+=171.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
3.54 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Phenylpyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-Phenylpyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-Phenylpyridin-3-amine
Reactant of Route 5
6-Phenylpyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-Phenylpyridin-3-amine

Citations

For This Compound
8
Citations
JW Zhang, Y Xiong, F Wang, FM Zhang, X Yang… - European Journal of …, 2022 - Elsevier
The epidemic coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has now spread worldwide and efficacious …
Number of citations: 21 www.sciencedirect.com
AJ Rosenberg - 2013 - search.proquest.com
Carbon-nitrogen bond formation reaqctions are ubitquous throughout modern synthetic methods, although amide CN bond forming reactions have only recently begun to be explored. A …
Number of citations: 0 search.proquest.com
AJ Rosenberg - 2013 - surface.syr.edu
Carbon-nitrogen bond formation reaqctions are ubitquous throughout modern synthetic methods, although amide CN bond forming reactions have only recently begun to be explored. A …
Number of citations: 5 surface.syr.edu
SY Ho, J Alam, DA Jeyaraj, W Wang… - Journal of Medicinal …, 2017 - ACS Publications
… 35%) with the general amide coupling procedure using 2-(6-methyl-5,7-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-b]pyridin-1-yl)acetic acid (0.223 mmol) and 6-phenylpyridin-3-amine …
Number of citations: 20 pubs.acs.org
S Fernandez - 2016 - edoc.ub.uni-muenchen.de
This work focused on the search for alternative metals to replace palladium-and nickel-catalysts by the development of new cobalt (II)-and chromium (II)-catalyzed cross-coupling …
Number of citations: 0 edoc.ub.uni-muenchen.de
VY Shuvalov, VА Elisheva, AS Belousova… - Chemistry of …, 2020 - Springer
Interest in β-carbolines is caused by the biological activity of these compounds and the use of their fluorescent properties in the study of their interaction with DNA and other biological …
Number of citations: 6 link.springer.com
YA Zobenko, SA Pozhidaeva, AK Kuratova… - Chemistry of …, 2017 - Springer
Rearrangement of quaternary 6-aryl-2-methyl-3(5)-nitropyridinium salts was used for the synthesis of unsymmetrical nitrobiaryls. The starting nitropyridines were obtained by a three-…
Number of citations: 7 link.springer.com
S FERNANDEZ - core.ac.uk
I am also very grateful to Prof. Dr. Konstantin Karaghiosoff for agreeing to be second reviewer of this thesis and I thank all members of my defense committee–Prof. Dr. Manfred …
Number of citations: 3 core.ac.uk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。